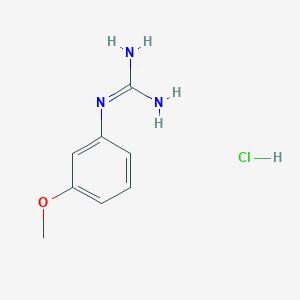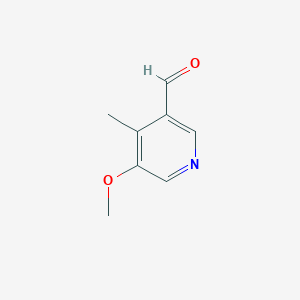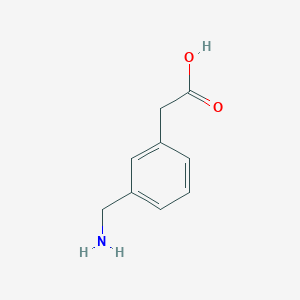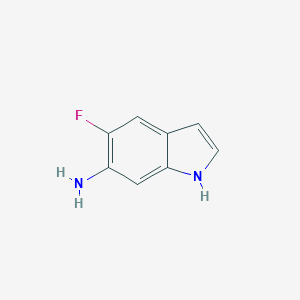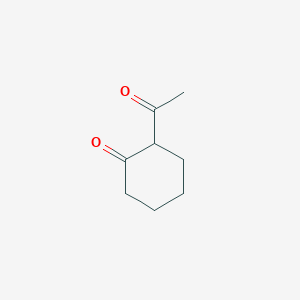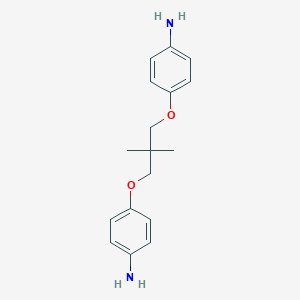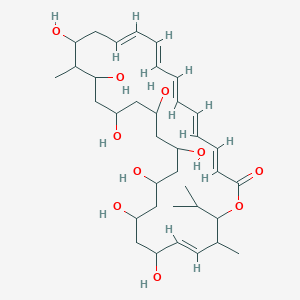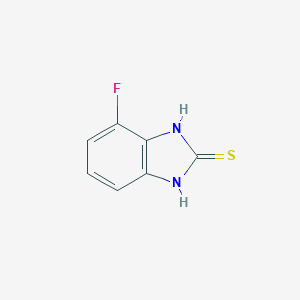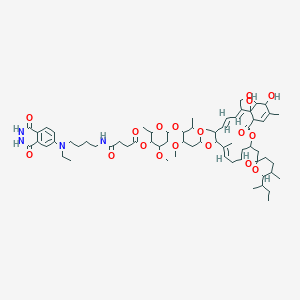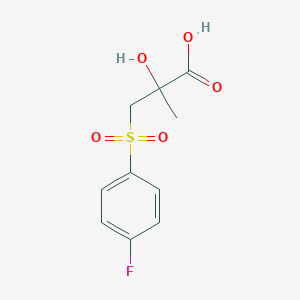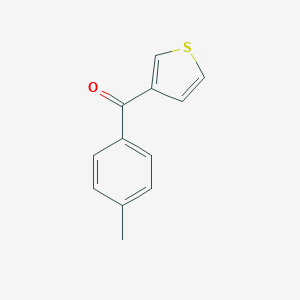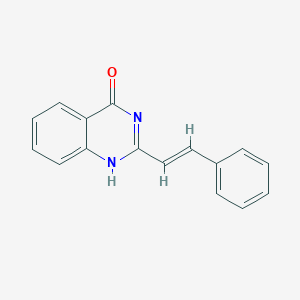
2-Styrylquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Styrylquinazolin-4(3H)-one is a heterocyclic compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in scientific research. This compound is a member of the quinazoline family, which is known for its diverse biological activities.
作用機序
The mechanism of action of 2-Styrylquinazolin-4(3H)-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various biological processes. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of NF-κB, a transcription factor involved in inflammation and immune response.
生化学的および生理学的効果
The biochemical and physiological effects of 2-Styrylquinazolin-4(3H)-one are diverse and depend on the specific application. For example, this compound has been shown to induce apoptosis in cancer cells, reduce inflammation in animal models of arthritis, and protect against oxidative stress in neuronal cells. These effects are believed to be mediated by the compound's ability to modulate key signaling pathways and enzymes involved in these processes.
実験室実験の利点と制限
One of the main advantages of using 2-Styrylquinazolin-4(3H)-one in lab experiments is its broad range of biological activities. This compound has been shown to exhibit antimicrobial, antitumor, anti-inflammatory, and antioxidant properties, making it a versatile tool for studying various biological processes. However, one limitation of using this compound is its potential toxicity and side effects. Careful dose optimization and toxicity studies are necessary to ensure its safe use in lab experiments.
将来の方向性
There are several future directions for the study of 2-Styrylquinazolin-4(3H)-one. One potential direction is the development of new drugs and therapeutic agents based on this compound. Its diverse biological activities make it an attractive candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is the investigation of its mechanism of action and the identification of new targets for drug development. Finally, the development of new synthesis methods and modifications of the compound's structure may lead to the discovery of new and improved derivatives with enhanced biological activities.
合成法
The synthesis of 2-Styrylquinazolin-4(3H)-one involves the reaction of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of the desired compound. This synthesis method has been optimized to achieve high yields and purity of the product.
科学的研究の応用
2-Styrylquinazolin-4(3H)-one has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and antioxidant properties. These properties make it an attractive candidate for the development of new drugs and therapeutic agents.
特性
CAS番号 |
4765-58-6 |
|---|---|
製品名 |
2-Styrylquinazolin-4(3H)-one |
分子式 |
C16H12N2O |
分子量 |
248.28 g/mol |
IUPAC名 |
2-[(E)-2-phenylethenyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C16H12N2O/c19-16-13-8-4-5-9-14(13)17-15(18-16)11-10-12-6-2-1-3-7-12/h1-11H,(H,17,18,19)/b11-10+ |
InChIキー |
JDEJRLXMWUYMSS-ZHACJKMWSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C2=NC(=O)C3=CC=CC=C3N2 |
SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2 |
正規SMILES |
C1=CC=C(C=C1)C=CC2=NC(=O)C3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



